Gccsnpvchlehsnlc*
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Overview
Description
The compound Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 GCCSNPVCHLEHSNLC , is a peptide derived from the venom of the marine cone snail Conus magus. This peptide is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and β3 subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: undergoes several types of chemical reactions:
Oxidation: The cysteine residues form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Air oxidation or iodine can be used to form disulfide bonds.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Fmoc-protected amino acids and coupling agents like HBTU or DIC are used in SPPS
Major Products
The major products of these reactions include the oxidized form of the peptide with disulfide bonds and various analogs with substituted amino acids .
Scientific Research Applications
Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:
Neuroscience: It is used to study the function of neuronal nicotinic acetylcholine receptors (nAChRs) and their role in neurological disorders.
Pharmacology: The peptide serves as a tool to develop selective nAChR antagonists for therapeutic purposes.
Toxicology: Research on the peptide helps understand the toxic effects of cone snail venom and develop antivenoms .
Mechanism of Action
The peptide exerts its effects by binding to the α3β2 and β3 subunits of neuronal nicotinic acetylcholine receptors (nAChRs). This binding inhibits the receptor’s activity, preventing the influx of cations like sodium and calcium, which are essential for neuronal signaling. The inhibition of nAChRs disrupts neurotransmission, leading to the peptide’s neurotoxic effects .
Comparison with Similar Compounds
Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: is unique due to its high selectivity for the α3β2 and β3 subunits of nAChRs. Similar compounds include:
α-Conotoxin GI: Targets muscle-type nAChRs.
α-Conotoxin ImI: Selective for α7 nAChRs.
α-Conotoxin PnIA: Targets α7 and α3β2 nAChRs .
These compounds share structural similarities but differ in their receptor selectivity and potency, highlighting the unique properties of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 .
Properties
Molecular Formula |
C67H107N23O22S4 |
---|---|
Molecular Weight |
1715.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
MLPOWHAMUPIMTC-XCQLYXDWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |
Origin of Product |
United States |
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